(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral amino alcohol with the molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol. This compound features an amino group, a hydroxyl group, and a methylthio group attached to a phenyl ring, making it significant in various chemical and biological studies. The compound is classified under the category of phenylethanolamines, which are known for their diverse biological activities and potential therapeutic applications. Its structure can be represented by the SMILES notation: NC(C(C1=CC=CC(SC)=C1)=O)C(=O)N.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, which facilitate various transformations of the compound.
This compound exhibits significant biological activity, particularly as an agonist for trace amine-associated receptor 1 (TAAR1). This interaction implicates it in neurotransmitter modulation, potentially influencing mood and behavior. Trace amines are known to affect the dopaminergic system, suggesting that (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol may have therapeutic potential for psychiatric disorders.
Several methods have been developed for synthesizing (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol:
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol has potential applications in various fields:
Interaction studies focus on (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol's binding affinity to neurotransmitter receptors, particularly TAAR1. Research indicates that this compound may modulate dopaminergic signaling pathways, influencing behaviors associated with mood regulation. Techniques such as radiolabeled ligand binding assays are commonly employed to quantify its binding affinities and efficacy.
Several compounds share structural similarities with (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride | 1256974-17-0 | 0.66 | Methyl group on para position enhances lipophilicity |
| (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride | 2442565-24-2 | 0.64 | Enantiomeric form may exhibit different biological activity |
| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | 72120-71-9 | 0.64 | Contains a thiophene ring which may alter receptor interactions |
| 1-Amino-3-methylbutan-2-one | 20989-17-7 | 0.64 | Different functional groups lead to varied biological profiles |
The uniqueness of (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol lies in its specific methylthio substitution on the phenyl ring, which may confer distinct pharmacological properties compared to these similar compounds.